5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
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Overview
Description
5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a complex organic compound that features a piperazine ring, a sulfonyl group, and a benzodiazolone moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzodiazolone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring and sulfonyl group are known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine, ranolazine, and aripiprazole share the piperazine ring structure and exhibit similar pharmacological properties.
Benzodiazolone derivatives: Compounds such as diazepam and clonazepam contain the benzodiazolone moiety and are known for their anxiolytic and anticonvulsant activities.
Uniqueness
What sets 5-(piperazine-1-sulfonyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride apart is the combination of the piperazine ring, sulfonyl group, and benzodiazolone moiety in a single molecule. This unique structure allows for a diverse range of chemical reactions and biological activities, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
5-piperazin-1-ylsulfonyl-1,3-dihydrobenzimidazol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3S.ClH/c16-11-13-9-2-1-8(7-10(9)14-11)19(17,18)15-5-3-12-4-6-15;/h1-2,7,12H,3-6H2,(H2,13,14,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCHBUFLPJOUOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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